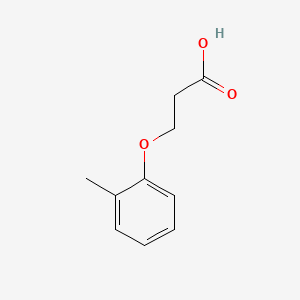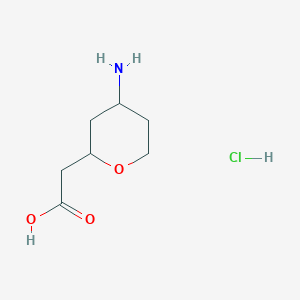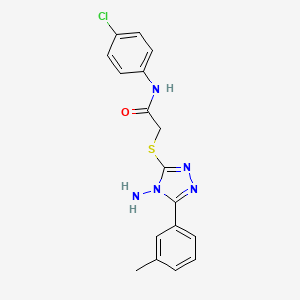
3-(2-Methylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylphenoxy)propanoic acid” consists of a propionic acid group attached to a 2-methylphenol group . The InChI code for this compound is1S/C10H12O3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . Its physical and chemical properties would be similar to those of other carboxylic acids, which typically include a characteristic acidic pH, ability to form hydrogen bonds, and reactivity with bases and other nucleophiles .
Applications De Recherche Scientifique
Anti-Inflammatory Activities
The compound 3-(2-Methylphenoxy)propanoic acid has been studied for its potential anti-inflammatory activities. Research on phenolic compounds, including variations of this compound, isolated from the tender leaves of Eucommia ulmoides Oliv., has indicated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. These findings suggest potential therapeutic applications in managing inflammation-related conditions (Ren et al., 2021).
Environmental Monitoring and Analysis
The compound has been the focus of environmental monitoring and analysis studies. A method for the determination of phenoxy herbicides, including 3-(2-Methylphenoxy)propanoic acid, in water samples has been developed. This method utilizes phase transfer microextraction with simultaneous derivatization, highlighting its importance in environmental surveillance and pollution control (Nuhu et al., 2012).
Material Science Applications
In the field of material science, 3-(2-Methylphenoxy)propanoic acid has been explored as a renewable building block. It has been used to enhance the reactivity of molecules towards benzoxazine ring formation, indicating its potential in the development of new materials with specific properties (Trejo-Machin et al., 2017).
Analytical Chemistry
In analytical chemistry, the determination of absolute configurations of chiral herbicides, including 3-(2-Methylphenoxy)propanoic acid, has been achieved using vibrational circular dichroism. This research aids in understanding the stereochemistry of herbicides and their environmental impact (He et al., 2005).
Herbicide Research
Research on phenoxy acid herbicides, a group that includes 3-(2-Methylphenoxy)propanoic acid, has been conducted to evaluate exposure, degradation, and environmental impact. Studies have focused on understanding the behavior of these herbicides in agricultural settings and their potential effects on human health and the environment (Manninen et al., 1986).
Biomedical Research
The compound's metabolites have been identified in human biological matrices like cerebrospinal fluid, serum, and urine, indicating its significance in medical diagnostics and understanding metabolic pathways (Obrenovich et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3-(2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZEBXYXWWDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)propanoic acid | |
CAS RN |
25173-35-7 |
Source


|
| Record name | 3-(2-methylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)

![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)